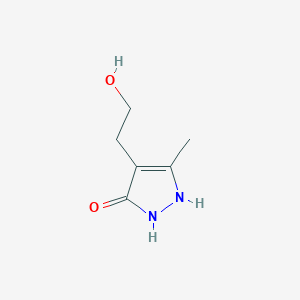

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Description

Infrared (IR) Spectroscopy

Key IR absorptions correlate with functional groups:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Molecular Ion Peak : m/z 142.16 [M]⁺

- Fragmentation Patterns :

- m/z 124.10 [M – H₂O]⁺ (loss of hydroxyl group)

- m/z 96.08 [C₄H₆N₂O]⁺ (pyrazolone ring fragment)

Properties

IUPAC Name |

4-(2-hydroxyethyl)-5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h9H,2-3H2,1H3,(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBJHPDVWKRAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377097 | |

| Record name | 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65287-96-9 | |

| Record name | 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Between Hydrazine Hydrate and Methyl Acetoacetate

One common method involves the reaction between hydrazine hydrate and methyl acetoacetate in the presence of ethanol or water as solvents. This reaction forms the pyrazolone ring structure, which can then be functionalized further to introduce the hydroxyethyl group.

- Combine hydrazine hydrate with methyl acetoacetate in ethanol.

- Reflux the mixture for several hours to form the intermediate pyrazolone.

- Introduce ethylene oxide or 2-bromoethanol to add the hydroxyethyl group under basic conditions (e.g., sodium hydroxide).

Aldehyde Condensation

Another method involves condensation of hydrazine derivatives with aldehydes. For this compound:

- Start with 5-methylpyrazolone as the base structure.

- React it with ethylene glycol aldehyde under acidic or neutral conditions to form the hydroxyethyl-substituted product.

Detailed Experimental Conditions

The preparation methods vary depending on the desired purity, yield, and scale of production. Below are detailed experimental setups:

Solvent Selection

Solvents such as ethanol, methanol, or water are commonly used for their ability to dissolve reactants and facilitate reaction kinetics.

Temperature Control

Reactions are typically carried out at elevated temperatures (60–100°C) during reflux to ensure complete conversion of reactants.

Catalysts and Reagents

Reaction Mechanisms

The mechanism for synthesizing This compound involves:

- Formation of a hydrazone intermediate from hydrazine hydrate and methyl acetoacetate.

- Cyclization into a pyrazolone ring structure.

- Substitution at the pyrazolone ring with ethylene oxide or related reagents to introduce the hydroxyethyl group.

Optimization Parameters

To maximize yield and purity:

- Use stoichiometric amounts of reagents.

- Employ purification techniques such as recrystallization from ethanol-water mixtures.

- Monitor reaction progress using spectroscopic methods like NMR or IR.

Data Table: Reaction Conditions

| Step | Reactants | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Pyrazolone Formation | Hydrazine hydrate + Methyl acetoacetate | Ethanol | 80°C | 6 hours | ~85 |

| Hydroxyethyl Substitution | Ethylene oxide + Pyrazolone | Water/Ethanol | Room temp – 60°C | 4 hours | ~75 |

Notes on Tautomerism

Pyrazolones exhibit tautomeric behavior due to their keto-enol forms, which may influence their reactivity during synthesis steps. Careful control of pH and temperature can stabilize desired tautomers for improved product consistency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(2-oxoethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted pyrazolone derivatives.

Scientific Research Applications

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazolone ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural Variations

The pharmacological and physicochemical properties of pyrazolone derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Pharmacological and Reactivity Profiles

Antioxidant Activity :

- The hydroxyethyl group in the target compound facilitates radical scavenging via hydrogen donation, akin to edaravone (a clinically approved pyrazolone antioxidant) .

- In contrast, dichlorophenyl-sulfonyl derivatives (e.g., 1-[(2,4-dichlorophenyl)sulfonyl]) exhibit reduced antioxidant capacity but enhanced enzyme inhibition due to electron-withdrawing Cl groups .

Anti-inflammatory and Analgesic Effects :

Solubility and Bioavailability :

Biological Activity

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, with the CAS number 65287-96-9, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, which are critical for its application in drug development.

- Molecular Formula : C₆H₁₀N₂O₂

- Molecular Weight : 142.16 g/mol

- Melting Point : 185–188 °C

- Hazard Classification : Irritant

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes which play a crucial role in the inflammatory process. Studies have shown that compounds similar to this compound can reduce inflammation markers in vitro and in vivo models .

Antiviral Activity

Emerging research suggests that pyrazole derivatives may also possess antiviral properties. For instance, compounds structurally related to this compound have been shown to inhibit viral replication in various assays. The antiviral mechanism is thought to involve interference with viral entry or replication processes .

Study 1: Anticancer Activity

A study by Bouabdallah et al. evaluated the cytotoxic potential of several pyrazole derivatives against Hep-2 and P815 cell lines. Among these, the compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth .

Study 2: Anti-inflammatory Mechanism

Research conducted by Wei et al. highlighted the anti-inflammatory properties of pyrazole derivatives through COX inhibition assays. The findings support the use of these compounds as potential therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives?

- Methodology : A common synthesis involves a multi-component reaction using hydrazine hydrate, ethyl acetoacetate, and aromatic aldehydes in ethanol/water (1:1) with a biochar/Fe₃O₄@SiO₂–Ag nanocomposite catalyst. The reaction is refluxed at 70°C, monitored via TLC, and purified via recrystallization . Derivatives can be synthesized by substituting aldehydes (e.g., 4-hydroxycoumarin) to introduce functional groups like chromene or phenolic moieties .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methyl groups at δ ~2.2 ppm, aromatic protons at δ ~7.0–8.7 ppm) and coupling patterns. For example, the pyrazolone ring protons show distinct splitting due to tautomerism .

- IR : Identify carbonyl (C=O) stretches at ~1660–1700 cm⁻¹ and hydroxyl (O–H) bands at ~3100–3500 cm⁻¹ .

- UV-Vis : Monitor π→π* transitions in aromatic systems (e.g., λmax ~250–300 nm) to assess conjugation effects .

Q. What crystallographic tools are used to determine its solid-state structure?

- Methodology : Single-crystal X-ray diffraction (XRD) with a Bruker APEX-II CCD diffractometer is standard. Data processing uses CrysAlis PRO, and refinement employs SHELXL . Structural parameters (bond lengths, angles) are validated against density functional theory (DFT)-optimized geometries .

Advanced Research Questions

Q. How does tautomerism influence the reactivity and spectroscopic properties of this compound?

- Methodology : Tautomeric forms (e.g., keto-enol equilibrium) are studied via variable-temperature NMR and DFT calculations. For example, compare energy barriers of tautomers using Gaussian 09 at the B3LYP/6-31G(d) level . Solvent polarity effects (polar vs. nonpolar) can be modeled to predict dominant tautomers in biological systems .

Q. What computational strategies validate the electronic structure and reactivity of this compound?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., antioxidant enzymes). Validate docking poses with MD simulations and experimental IC₅₀ values .

Q. How can discrepancies in reported spectral or crystallographic data be resolved?

- Methodology : Cross-validate data using complementary techniques:

- Compare XRD-derived bond lengths with DFT-optimized geometries .

- Reconcile NMR chemical shifts with solvent effects (e.g., DMSO vs. CDCl₃) .

- Use software like WinGX for crystallographic refinement to detect overfitting or thermal motion artifacts .

Q. What catalytic systems optimize the synthesis of complex derivatives?

- Methodology : Screen heterogeneous catalysts (e.g., Fe₃O₄@SiO₂–Ag) under varying conditions (temperature, solvent ratio). Assess catalytic efficiency via turnover number (TON) and reuse potential via ICP-MS to detect metal leaching .

Q. How does the antioxidant mechanism of this compound compare to edaravone?

- Methodology :

- Experimental : Conduct DPPH/ABTS radical scavenging assays and compare IC₅₀ values to edaravone .

- Theoretical : Model one-electron transfer pathways using DFT to identify reactive oxygen species (ROS) quenching sites (e.g., anionic tautomers in polar media) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.